1-(4-methoxyphenyl)-5-oxo-N-(4-oxo-3,4-dihydroquinazolin-6-yl)pyrrolidine-3-carboxamide
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Overview
Description
1-(4-methoxyphenyl)-5-oxo-N-(4-oxo-3,4-dihydroquinazolin-6-yl)pyrrolidine-3-carboxamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a pyrrolidine ring, a quinazolinone moiety, and a methoxyphenyl group, which contribute to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-methoxyphenyl)-5-oxo-N-(4-oxo-3,4-dihydroquinazolin-6-yl)pyrrolidine-3-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Pyrrolidine Ring: Starting from a suitable precursor, such as a substituted pyrrolidine, the ring is constructed through cyclization reactions.
Introduction of the Methoxyphenyl Group: This step involves the attachment of the methoxyphenyl group to the pyrrolidine ring, often through nucleophilic substitution or coupling reactions.
Formation of the Quinazolinone Moiety: The quinazolinone structure is synthesized separately and then coupled with the pyrrolidine intermediate through amide bond formation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-methoxyphenyl)-5-oxo-N-(4-oxo-3,4-dihydroquinazolin-6-yl)pyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the methoxyphenyl and quinazolinone moieties.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols).
Major Products
The major products of these reactions depend on the specific conditions and reagents used
Scientific Research Applications
1-(4-methoxyphenyl)-5-oxo-N-(4-oxo-3,4-dihydroquinazolin-6-yl)pyrrolidine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.
Biological Studies: Investigation of its biological activity, including anti-inflammatory, anti-cancer, or antimicrobial properties.
Materials Science: Exploration of its properties for use in organic electronics or as a building block for advanced materials.
Mechanism of Action
The mechanism of action of 1-(4-methoxyphenyl)-5-oxo-N-(4-oxo-3,4-dihydroquinazolin-6-yl)pyrrolidine-3-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
1-(4-methoxyphenyl)-5-oxo-N-(4-oxo-3,4-dihydroquinazolin-6-yl)pyrrolidine-2-carboxamide: Similar structure but with a different position of the carboxamide group.
1-(4-methoxyphenyl)-5-oxo-N-(4-oxo-3,4-dihydroquinazolin-6-yl)pyrrolidine-4-carboxamide: Another positional isomer with potential differences in reactivity and biological activity.
Uniqueness
The uniqueness of 1-(4-methoxyphenyl)-5-oxo-N-(4-oxo-3,4-dihydroquinazolin-6-yl)pyrrolidine-3-carboxamide lies in its specific structural arrangement, which may confer distinct chemical and biological properties compared to its isomers and other related compounds. This uniqueness can be leveraged in designing new molecules with tailored properties for specific applications.
Properties
Molecular Formula |
C20H18N4O4 |
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Molecular Weight |
378.4 g/mol |
IUPAC Name |
1-(4-methoxyphenyl)-5-oxo-N-(4-oxo-3H-quinazolin-6-yl)pyrrolidine-3-carboxamide |
InChI |
InChI=1S/C20H18N4O4/c1-28-15-5-3-14(4-6-15)24-10-12(8-18(24)25)19(26)23-13-2-7-17-16(9-13)20(27)22-11-21-17/h2-7,9,11-12H,8,10H2,1H3,(H,23,26)(H,21,22,27) |
InChI Key |
OPAMXIJAYXBHGF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=CC4=C(C=C3)N=CNC4=O |
Origin of Product |
United States |
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